molecular formula C10H6F3NO B2485953 3-(Trifluoromethyl)quinolin-7-ol CAS No. 1261471-73-1

3-(Trifluoromethyl)quinolin-7-ol

Cat. No. B2485953
CAS RN: 1261471-73-1
M. Wt: 213.159
InChI Key: NOJXIJQJMUICLV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinolin-7-ol is a compound that has garnered interest due to its structural uniqueness and potential for various applications in chemistry and materials science. The trifluoromethyl group attached to the quinoline nucleus adds to its reactivity and potential utility in synthesizing more complex molecules.

Synthesis Analysis

The synthesis of trifluoromethyl-containing quinoline derivatives often involves novel methodologies that enable the incorporation of the trifluoromethyl group into the quinoline core. For example, a method for synthesizing trifluoromethyl-substituted 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones via a CF3-radical-triggered tandem reaction demonstrates the complexity and creativity in developing new compounds with trifluoromethyl groups (Q. Meng et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with the trifluoromethyl group significantly influencing the electronic and steric properties of the molecule. These effects can be studied through various spectroscopic and X-ray crystallographic techniques to understand the compound's conformation, reactivity, and potential interactions with other molecules.

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, leveraging the reactivity of the trifluoromethyl group and the quinoline nucleus. These reactions include but are not limited to, Passerini and Ugi-type reactions, which have been tailored for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids in high yields (Desagoni Madhu et al., 2022).

Scientific Research Applications

Antimicrobial Activity

3-(Trifluoromethyl)quinolin-7-ol derivatives have been synthesized and investigated for their antimicrobial properties. These compounds have shown significant activity against various microorganisms. For instance, certain derivatives exhibited notable antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum. Some compounds demonstrated potential as future antituberculosis agents due to their low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis (Garudachari et al., 2014).

Synthesis of Trifluoromethyl Alcohols and Amino Acids

3-Trifluoroacetyl-quinolin-2(1H)-ones have been used as surrogates in Passerini and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids. These reactions proceed under mild conditions, highlighting the versatility of 3-(Trifluoromethyl)quinolin derivatives in synthesizing complex molecules (Madhu et al., 2022).

Photochemical Properties and Applications

Studies have explored the spectral properties of 7-hydroxyquinoline based Schiff bases, revealing their potential as bistable switches due to the ability to exist in multiple tautomeric forms and undergo excited state intramolecular proton transfer. These properties suggest applications in photochemical switches and sensors (Georgiev et al., 2021).

Anticancer Activity

Quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in a zebrafish embryo model, indicating their potential as anticancer agents. Their synthesis involves an sp3-C−H functionalization strategy, and their biological activity was evaluated to explore their toxicity and anticancer efficacy, providing a new direction in anticancer drug discovery (Sittaramane et al., 2015).

Anti-Corrosion Applications

8-Hydroxyquinoline derivatives have shown significant anti-corrosion potency for mild steel in acidic mediums. Their effectiveness as cathodic inhibitors demonstrates the chemical versatility and industrial applications of this compound derivatives in protecting metals from corrosion (Douche et al., 2020).

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Future Directions

Trifluoromethyl group-containing compounds, including 3-(Trifluoromethyl)quinolin-7-ol, have numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug discovery and development .

properties

IUPAC Name

3-(trifluoromethyl)quinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-1-2-8(15)4-9(6)14-5-7/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXIJQJMUICLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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